molecular formula C10H8O3 B1281410 Methyl benzofuran-3-carboxylate CAS No. 4687-24-5

Methyl benzofuran-3-carboxylate

Cat. No. B1281410
CAS RN: 4687-24-5
M. Wt: 176.17 g/mol
InChI Key: JBZWEVLMFYQKKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05665722

Procedure details

Diisobutylaluminium hydride in toluene (1.5M, 16.8 ml, 25.2 mmol) was added dropwise to a solution of methyl benzo[b]furan-3-carboxylate (2.02 g, 11.5 mmol) in tetrahydrofuran (50 ml) at -75° C. The resulting solution was stirred at -75° C. for 30 minutes, the cooling bath removed and the mixture allowed to warm to room temperature. The reaction mixture was recooled to -40° C. and quenched by sequential addition of methanol (3 ml), water (1.5 ml) and 2M sodium hydroxide (1.5 ml). The mixture was allowed to warm up to produce a gel, which was filtered off and washed with dichloromethane (6×50 ml). The filtrate was evaporated to dryness, the residue redissolved in ether and the solution dried over magnesium sulphate. The solution was evaporated to afford the title compound (1.66 g, 98%) as an oil which crystallised on standing; δH (CDCl3) 1.61 (1H, br s, OH), 4.85 (2H, s, C H2OH), 7.25-7.35 (2H, m, ArH), 7.49 (1H, dd, J 7.8, 1.0 Hz, ArH), 7.61 (1H, s, 2-H), 7.67 (1H, m, ArH).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
16.8 mL
Type
reactant
Reaction Step One
Quantity
2.02 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
98%

Identifiers

REACTION_CXSMILES
[H-].C([Al+]CC(C)C)C(C)C.C1(C)C=CC=CC=1.[O:18]1[CH:22]=[C:21]([C:23](OC)=[O:24])[C:20]2[CH:27]=[CH:28][CH:29]=[CH:30][C:19]1=2>O1CCCC1>[OH:24][CH2:23][C:21]1[C:20]2[CH:27]=[CH:28][CH:29]=[CH:30][C:19]=2[O:18][CH:22]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
Quantity
16.8 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
2.02 g
Type
reactant
Smiles
O1C2=C(C(=C1)C(=O)OC)C=CC=C2
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-75 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at -75° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the cooling bath removed
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
CUSTOM
Type
CUSTOM
Details
was recooled to -40° C.
CUSTOM
Type
CUSTOM
Details
quenched by sequential addition of methanol (3 ml), water (1.5 ml) and 2M sodium hydroxide (1.5 ml)
TEMPERATURE
Type
TEMPERATURE
Details
to warm up
CUSTOM
Type
CUSTOM
Details
to produce a gel, which
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed with dichloromethane (6×50 ml)
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
the residue redissolved in ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the solution dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
The solution was evaporated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OCC=1C2=C(OC1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 1.66 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.